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Compound Name: Org 21465

Cat. No.: B1677469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific

literature on Org 21465, a water-soluble, steroidal intravenous anesthetic agent. This

document synthesizes information on its mechanism of action, pharmacokinetics, and clinical

findings, presenting quantitative data in structured tables and illustrating key concepts with

diagrams generated using the DOT language.

Introduction
Org 21465 is a synthetic neuroactive steroid developed by Organon as a potential intravenous

anesthetic.[1][2][3] As a water-soluble compound, it offered a potential advantage over other

poorly soluble steroid anesthetics.[2][3][4] Structurally, it is 2β-3α-5α-3-hydroxy-2-(2,2-

dimethylmorpholin-4-yl)-pregnan-11,20-dione.[5][6] Despite showing anesthetic efficacy in early

human trials, its development was halted due to adverse effects, including excitatory

phenomena.[1][7][8]

Mechanism of Action: GABAA Receptor Modulation
The primary mechanism of action for Org 21465 is the positive allosteric modulation of the γ-

aminobutyric acid type A (GABAA) receptor.[7][9][10] Neuroactive steroids like Org 21465 bind

to a site on the GABAA receptor distinct from the binding sites for GABA, benzodiazepines, and

barbiturates.[9][10] This binding enhances the receptor's response to GABA, leading to an

increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal
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membrane potentiates the inhibitory effects of GABA, leading to sedation, hypnosis, and

anesthesia.[9][10]

While Org 21465 and other neuroactive steroids demonstrate similar intrinsic efficacy at the

GABAA receptor, they can differ significantly in potency.[5] The specific subunits of the GABAA

receptor complex can also influence the effects of neurosteroids.[9][10]
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Caption: GABAA Receptor Signaling Pathway Modulated by Org 21465.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for Org 21465 in the

scientific literature.

Table 1: Pharmacokinetic Parameters in Humans Data from a study in ten male volunteers

following a 1-minute i.v. infusion. The pharmacokinetic analysis supported a three-compartment

model.[1]
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Parameter Value Unit Description

V1 4.31 L
Volume of the central

compartment

V2 14.2 L

Volume of the rapid

peripheral

compartment

V3 89.4 L

Volume of the slow

peripheral

compartment

Clearance (from V1) 1.55 L/min
Clearance from the

central compartment

Q̇1 2.54 L/min

Inter-compartmental

clearance between

central and rapid

peripheral

compartments

Q̇2 1.79 L/min

Inter-compartmental

clearance between

central and slow

peripheral

compartments

Table 2: In Vivo Potency in Rats Data from a pharmacokinetic/pharmacodynamic (PK/PD)

modeling study measuring EEG effects.[5]

Parameter Value Unit Description

KPD 1619 ± 208 ng/mL Potency estimate

Table 3: Clinical Dosing and Effects in Humans Data from a Phase 1 study in male volunteers.

[1]
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Dose Range Effect Adverse Events

0.8 - 1.8 mg/kg
Anesthesia achieved at ≥ 1.0

mg/kg

Venous pain at injection site,

dose-related excitatory

phenomena

Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on Org 21465 are not fully

available in the reviewed literature. The following provides a high-level overview of the

methodologies described.

Human Pharmacokinetic and Pharmacodynamic Study
A Phase 1, open-label, dose-finding study was conducted in ten healthy male volunteers.[1]

Methodology Overview:

Subject Recruitment: Healthy male volunteers were recruited for the study.

Drug Administration: Org 21465 was administered as a 1-minute intravenous infusion.

Dose Escalation: Doses ranged from 0.8 to 1.8 mg/kg.

Monitoring: Anesthesia levels were assessed, and subjects were monitored for adverse

events, including venous pain, histamine release, apnea, and excitatory phenomena.

Electroencephalography (EEG) was used to monitor brain activity.

Pharmacokinetic Sampling: Blood samples were likely collected at various time points post-

infusion to determine plasma concentrations of Org 21465.

Data Analysis: The plasma concentration-time data was fitted to a three-compartment

pharmacokinetic model to determine parameters such as volumes of distribution and

clearance rates.
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Caption: High-Level Workflow for the Human Volunteer Study of Org 21465.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD)
Modeling in Rats
A study was conducted to characterize the in vivo EEG effects of Org 21465 and other

neuroactive steroids in rats.[5]
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Methodology Overview:

Animal Model: The study was performed in rats.

Drug Administration: Org 21465 was administered intravenously.

Pharmacokinetic Sampling: Plasma concentrations of the drug were measured over time.

Pharmacodynamic Measurement: The EEG effect of the drug was determined concurrently.

PK/PD Modeling: The time course of the plasma concentrations and the EEG effects were

correlated using a two-compartment pharmacokinetic model with an effect compartment. The

concentration-EEG effect relationship was characterized using a mechanism-based

pharmacodynamic model.

Conclusion
Org 21465 is a water-soluble steroidal anesthetic that acts as a positive allosteric modulator of

the GABAA receptor. While it demonstrated anesthetic efficacy in early human trials, its clinical

development was discontinued due to the occurrence of excitatory phenomena and venous

pain upon injection.[1][7][8] Pharmacokinetic studies in humans revealed a three-compartment

model of distribution. The available literature provides valuable insights into the pharmacology

of neuroactive steroids and highlights the challenges in developing anesthetic agents with

favorable safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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